6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran
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Overview
Description
6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a dimethyl group in the structure of this compound makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran typically involves the bromination of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran. This can be achieved using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures better control over the reaction conditions and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The double bonds in the benzopyran ring can be reduced to form saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the double bonds.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Ketones or aldehydes derived from the original compound.
Reduction: Saturated benzopyran derivatives.
Scientific Research Applications
6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets. The bromine atom and the dimethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-chloro-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
6-fluoro-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran: Contains a fluorine atom, which affects its chemical behavior and biological activity.
Uniqueness
The presence of the bromine atom in 6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This unique reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
6-bromo-1,1-dimethyl-3,4-dihydroisochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMAYPXTBQWALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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